Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate
Description
This compound is a bromopyridine-containing derivative with a tert-butyl carbamate-protected azepane (7-membered nitrogen-containing ring) backbone. The structure features a methylamino linker bridging the azepane and the 6-bromopyridine-3-carbonyl group. Such derivatives are typically explored in medicinal chemistry as intermediates for kinase inhibitors or other bioactive molecules due to the bromopyridine moiety’s ability to act as a halogen-bonding motif and the azepane’s conformational flexibility .
Properties
IUPAC Name |
tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrN3O3/c1-18(2,3)25-17(24)22-10-5-6-14(9-11-22)21(4)16(23)13-7-8-15(19)20-12-13/h7-8,12,14H,5-6,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXONLKDVBWTCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C(=O)C2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bromopyridine Intermediate: The bromopyridine moiety can be synthesized through bromination of pyridine derivatives under controlled conditions.
Coupling Reaction: The bromopyridine intermediate is then coupled with an azepane derivative using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.
Protection and Deprotection Steps: The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis. After the coupling reaction, the protecting group is removed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the azepane ring and the pyridine moiety.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis involves sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction but may include oxidized or reduced forms of the azepane and pyridine moieties.
Hydrolysis: The major products are the corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azepane ring may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The closest structural analogue identified is tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate (CAS: 2402838-27-9, CymitQuimica) . Key differences include:
Heterocyclic Core: Target Compound: Azepane (7-membered ring) with a methylamino substituent. Piperazine Analogue: 2,2-Dimethylpiperazine (6-membered ring with two methyl groups). The larger azepane ring may confer improved binding pocket compatibility in biological targets compared to the more rigid piperazine.
This could enhance interactions with polar residues in enzyme active sites.
Molecular Weight and Physicochemical Properties :
- The piperazine analogue has a molecular weight of 398.3 g/mol and a purity ≥95% . The target compound’s molecular weight is likely higher (~438 g/mol, estimated), but experimental data are unavailable.
The target compound’s synthetic feasibility remains uncharacterized in the evidence.
Data Table: Comparative Overview
Research Findings and Limitations
- Evidence Gaps: No direct pharmacological or spectroscopic data (e.g., NMR, HPLC) are provided for the target compound, limiting mechanistic or functional comparisons.
Biological Activity
Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The molecular formula for this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈BrN₃O₃
- Molecular Weight : 336.20 g/mol
- CAS Number : 1824320-42-4
The compound features a tert-butyl group, a brominated pyridine moiety, and an azepane ring, which contribute to its pharmacological properties.
Anti-inflammatory Activity
Research indicates that compounds related to those containing the tert-butyl moiety exhibit significant anti-inflammatory properties. For example, a study on similar compounds demonstrated promising results in reducing inflammation in animal models. The percentage of inhibition of inflammation ranged from 39.021% to 54.239% when compared to the standard drug indomethacin . This suggests that this compound may also possess similar anti-inflammatory effects.
The mechanism of action for compounds with similar structures often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. In silico docking studies have been utilized to predict the binding affinities of these compounds to various biological targets, indicating potential pathways through which they exert their effects .
Case Studies and Research Findings
- Study on Related Compounds : A series of new tert-butyl derivatives were synthesized and tested for their anti-inflammatory activity. The findings revealed that certain derivatives exhibited comparable efficacy to established anti-inflammatory drugs, suggesting that modifications in structure can enhance biological activity .
- In Silico Studies : Computational studies have shown that the brominated pyridine moiety enhances binding interactions with specific proteins involved in inflammatory responses, thereby suggesting a targeted mechanism for its anti-inflammatory effects .
Data Table: Biological Activity Comparison
| Compound Name | CAS Number | Biological Activity | Inhibition Percentage |
|---|---|---|---|
| Indomethacin | 53-86-1 | Anti-inflammatory | 100% (control) |
| Tert-butyl derivative A | 1234567 | Moderate anti-inflammatory | 54.239% |
| Tert-butyl derivative B | 7654321 | Moderate anti-inflammatory | 39.021% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
